molecular formula C24H18ClNO3 B2471439 N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide CAS No. 923243-75-8

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide

Cat. No. B2471439
CAS RN: 923243-75-8
M. Wt: 403.86
InChI Key: IKCQMIBRHGQDNB-UHFFFAOYSA-N
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Description

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide, also known as CBRB, is a compound with potential therapeutic applications in the treatment of various diseases.

Scientific Research Applications

Photocatalytic Degradation

Research shows that certain benzamide compounds, including benzofuran derivatives, have been studied for their potential in photocatalytic degradation. For example, Torimoto et al. (1996) investigated the photodecomposition of propyzamide, a compound structurally related to N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide, using TiO2-loaded adsorbent supports as photocatalysts (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).

Metabolic Conversion Studies

The metabolic conversion and stability of benzamide derivatives have been a topic of research. Ross et al. (1983) studied the metabolic conversion of N-methylbenzamide and its derivatives, including 4-chloro-N-methylbenzamide, a compound related to the chemical structure of interest (Ross, Farmer, Gescher, Hickman, & Threadgill, 1983).

Dopamine Receptor Imaging Agents

Benzamide derivatives have been investigated as potential central nervous system (CNS) D-2 dopamine receptor imaging agents. Murphy et al. (1990) synthesized and characterized iodobenzamide analogues, including benzofuran (IBF) derivatives, for imaging CNS D-2 dopamine receptors (Murphy, Kung, Kung, & Billings, 1990).

Anticonvulsant Agents

4-Chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives have been designed and evaluated as potential anticonvulsant agents. Faizi et al. (2017) synthesized a series of these compounds and evaluated their biological activity, indicating the therapeutic potential of benzamide derivatives in this area (Faizi, Jahani, Ebadi, Tabatabai, Rezaee, Lotfaliei, Amini, & Almasirad, 2017).

Antitumor Agents

Benzofuran derivatives have been studied for their potential as antitumor agents. Pieters et al. (1999) synthesized a series of dihydrobenzofuran lignans and related compounds, evaluating their potential anticancer activity and their ability to inhibit tubulin polymerization (Pieters, Van Dyck, Gao, Bai, Hamel, Vlietinck, & Lemiére, 1999).

Antimicrobial Activity

Benzamide derivatives, specifically those containing a fluorine atom, have been synthesized and evaluated for antimicrobial activity. Desai et al. (2013) synthesized 5-arylidene derivatives bearing a fluorine atom and assessed their antimicrobial effectiveness against various bacteria and fungi (Desai, Rajpara, & Joshi, 2013).

properties

IUPAC Name

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClNO3/c1-14-3-5-17(6-4-14)24(28)26-19-11-12-21-20(13-19)15(2)23(29-21)22(27)16-7-9-18(25)10-8-16/h3-13H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCQMIBRHGQDNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=C3C)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide

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